6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid: A Technical Guide to Physicochemical Profiling and Application Workflows
6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid: A Technical Guide to Physicochemical Profiling and Application Workflows
Byline: Senior Application Scientist
As an application scientist bridging the gap between discovery and scale-up, I approach the 1,5-naphthyridine scaffold not merely as a static chemical structure, but as a highly tunable electronic system. The 1,5-naphthyridine core is a recognized, electron-deficient pharmacophore with profound utility in both medicinal chemistry and materials science[1].
When we introduce methyl groups at the 6 and 7 positions to form 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1) , we fundamentally alter its solvation dynamics, steric bulk, and solid-state packing[2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and downstream applications.
Structural & Physicochemical Profiling
Understanding the macroscopic behavior of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid requires analyzing its molecular constituents. The dual nitrogen atoms in the fused bicyclic ring create an electron-withdrawing environment, which significantly impacts the pKa of the C4-carboxylic acid[1].
Causality in Design: The addition of the 6,7-dimethyl groups serves a dual purpose. In medicinal chemistry, it increases the lipophilicity (LogP) to enhance membrane permeation[3]. In organic electronics, this steric bulk prevents deleterious intermolecular π-π stacking, preserving the luminescence efficiency of resulting metal chelates[4].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₁H₁₀N₂O₂[2] | Defines the foundational atomic composition and functional group ratio. |
| Molecular Weight | 202.21 g/mol [2] | Low MW ensures high ligand efficiency in structure-based drug design. |
| CAS Number | 1193106-42-1[2] | Unique registry identifier for procurement and regulatory compliance[5]. |
| pKa (Parent Core) | ~2.91[1] | The electron-deficient core increases the acidity of the C4-COOH moiety. |
| LogP (Predicted) | ~1.65[3] | 6,7-dimethylation enhances lipophilicity for optimal organic solubility. |
Analytical Characterization & Data Interpretation
Robust analytical validation is non-negotiable. The structural elucidation of 1,5-naphthyridine derivatives relies heavily on identifying the deshielding effects caused by the heteroaromatic nitrogens[1].
Table 2: Spectroscopic Signatures
| Technique | Expected Signal | Structural Correlation |
| ¹H NMR | δ 7–9 ppm (Aromatic)[1] | Deshielding from the electron-withdrawing naphthyridine nitrogens. |
| ¹H NMR | >10 ppm (Broad singlet)[1] | Highly deshielded carboxylic acid proton, confirming the C4-COOH. |
| ¹³C NMR | >165 ppm[1] | Carbonyl carbon of the C4-carboxylic acid functional group. |
| IR Spectroscopy | 1700–1730 cm⁻¹ (Strong)[1] | C=O stretching vibration characteristic of the carboxylic acid moiety. |
Experimental Workflows: Synthesis & Isolation
The synthesis of the 1,5-naphthyridine core is robustly achieved via the Gould-Jacobs reaction [1]. Below is a field-proven, self-validating protocol for synthesizing the 6,7-dimethyl derivative.
Protocol: Gould-Jacobs Synthesis Pathway
Step 1: Precursor Condensation
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Action: React 5,6-dimethylpyridin-3-amine with diethyl ethoxymethylenemalonate under mild heating[4].
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Mechanism: The amine attacks the electrophilic center of the malonate, eliminating ethanol to form an acyclic intermediate.
Step 2: Thermal Cyclization (The Critical Step)
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Action: Transfer the intermediate into Dowtherm A and heat to >250°C[4].
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Causality: Why Dowtherm A? The thermal cyclization requires extreme temperatures to overcome the high activation energy of forming the rigid fused bicyclic system. Standard solvents boil off or degrade; Dowtherm A provides the necessary thermal stability.
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Self-Validating System: Do not rely solely on time. Monitor the reaction via LC-MS. The successful rigidification of the core yields a distinct blue shift in the UV-Vis absorption spectrum due to the extended, planar conjugated system. If the blue shift plateaus, cyclization is complete.
Step 3: Saponification & Isolation
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Action: Hydrolyze the resulting ester using sodium hydroxide (NaOH) under reflux, followed by acidification with a mineral acid to precipitate the carboxylic acid[1][4].
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Causality: The base hydrolyzes the ester to a soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid to precipitate cleanly[4].
Workflow detailing the Gould-Jacobs synthesis of the 1,5-naphthyridine core.
Mechanistic Insights: Coordination Chemistry & Optoelectronics
While 1,5-naphthyridine-4-carboxylic acid is frequently utilized as a synthetic intermediate, its structural analogues have demonstrated immense potential as ligands in coordination chemistry[6].
In the realm of organic electronics, the electron-deficient nature of the 1,5-naphthyridine core imparts excellent electron-transporting properties[4]. When complexed with Group III metals (such as aluminum or gallium), these derivatives serve as highly efficient, non-dopant deep blue emitters in Organic Light-Emitting Diodes (OLEDs)[4]. The 6,7-dimethyl substitution is mechanically vital here: it provides precise steric tuning that enhances solubility during device fabrication while preventing the aggregation-caused quenching (ACQ) often seen in planar aromatic systems.
Structure-property relationships driving applications in materials and pharma.
References
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An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid Benchchem 1
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The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid Benchchem 6
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6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid — Chemical Substance Information NextSDS 2
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Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics Benchchem 4
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CAS 1193106-42-1 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid Guidechem 5
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6,8-dimethyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid Properties Guidechem 3
